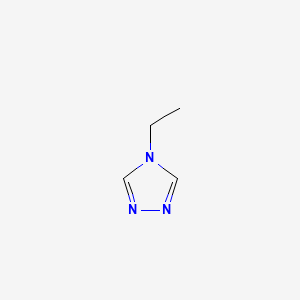
1-苄基-1H-1,2,4-三唑-3-胺
描述
1-benzyl-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
科学研究应用
1-benzyl-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in “click” chemistry reactions.
Biology: Employed in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an antifungal, anticancer, and cardiovascular agent.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
Target of Action
The primary target of 1-benzyl-1H-1,2,4-triazol-3-amine is copper ions (Cu+ and Cu2+). The compound acts as a ligand, binding to these ions and stabilizing them .
Mode of Action
1-benzyl-1H-1,2,4-triazol-3-amine interacts with its targets by stabilizing the copper ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of copper in the azide-acetylene cycloaddition .
Biochemical Pathways
The biochemical pathway affected by 1-benzyl-1H-1,2,4-triazol-3-amine is the azide-acetylene cycloaddition. By stabilizing copper ions, the compound enhances the catalytic effect of copper in this reaction
生化分析
Biochemical Properties
1-Benzyl-1H-1,2,4-triazol-3-amine interacts with various enzymes and proteins in biochemical reactions . It plays a crucial role in the azide-acetylene cycloaddition, a type of click chemistry . The nature of these interactions involves the stabilization of copper (I), preventing its disproportionation and oxidation .
Cellular Effects
The cellular effects of 1-Benzyl-1H-1,2,4-triazol-3-amine are primarily related to its role in the azide-acetylene cycloaddition . This reaction is used in bioconjugation applications, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Benzyl-1H-1,2,4-triazol-3-amine exerts its effects by stabilizing copper (I) ions . This stabilization prevents the copper (I) ions from undergoing disproportionation and oxidation, thus enhancing their catalytic effect in the azide-acetylene cycloaddition .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, 1-Benzyl-1H-1,2,4-triazol-3-amine maintains its stability and continues to effectively catalyze the azide-acetylene cycloaddition
Metabolic Pathways
Its primary known biochemical role is in the azide-acetylene cycloaddition, a type of click chemistry .
准备方法
Synthetic Routes and Reaction Conditions
1-benzyl-1H-1,2,4-triazol-3-amine can be synthesized through various synthetic routesThis reaction typically involves the use of benzyl azide and propargylamine as starting materials, with copper(I) salts serving as the catalyst . The reaction is carried out under mild conditions, often in the presence of a ligand such as tris(benzyltriazolylmethyl)amine to stabilize the copper(I) species .
Industrial Production Methods
Industrial production of 1-benzyl-1H-1,2,4-triazol-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
1-benzyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives, such as triazole N-oxides.
Reduction: Formation of reduced derivatives, such as triazole amines.
Substitution: Formation of substituted triazoles, depending on the electrophile used.
相似化合物的比较
1-benzyl-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1-phenyl-1H-1,2,4-triazol-3-amine: Similar structure but with a phenyl group instead of a benzyl group.
1-methyl-1H-1,2,4-triazol-3-amine: Contains a methyl group instead of a benzyl group.
1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: A related compound with a different substitution pattern on the triazole ring.
The uniqueness of 1-benzyl-1H-1,2,4-triazol-3-amine lies in its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1-benzyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOILQNNNLJZCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25637-43-8 | |
| Record name | 1-benzyl-1H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2591256.png)
![(Z)-ethyl 2-(2-((3-(phenylthio)propanoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591257.png)
![N-(3-fluoro-4-methoxyphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2591259.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2591262.png)




![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2591270.png)


![Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2591277.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2591279.png)
